molecular formula C11H19F3N2O2 B12223017 Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate

Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate

Cat. No.: B12223017
M. Wt: 268.28 g/mol
InChI Key: PLHHLTMFUOEERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate is a chemical compound with the molecular formula C11H19F3N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoropropyl group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate typically involves the reaction of 3,3,3-trifluoropropylamine with piperazine, followed by esterification with methyl propanoate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) can help in monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate is unique due to the presence of both the trifluoropropyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate

InChI

InChI=1S/C11H19F3N2O2/c1-9(10(17)18-2)16-7-5-15(6-8-16)4-3-11(12,13)14/h9H,3-8H2,1-2H3

InChI Key

PLHHLTMFUOEERT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1CCN(CC1)CCC(F)(F)F

Origin of Product

United States

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